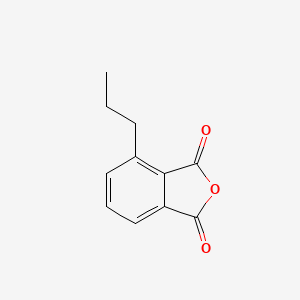
4-Propylisobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylisobenzofuran-1,3-dione is a chemical compound belonging to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a benzofuran ring with a propyl group attached at the fourth position and two carbonyl groups at the first and third positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives using molecular oxygen in subcritical water. This method is environmentally benign and does not require a catalyst . Another method involves the use of Friedel-Crafts alkylation followed by intramolecular lactonization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using molecular oxygen or hydrogen peroxide as oxidants. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of subcritical water as a reaction medium is also explored for its eco-friendly nature and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Propylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
4-Propylisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Propylisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isobenzofuran-1,3-dione: A closely related compound with similar chemical properties but without the propyl group.
Benzofuran derivatives: A broader class of compounds with diverse biological activities and applications.
Uniqueness
4-Propylisobenzofuran-1,3-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-propyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-2-4-7-5-3-6-8-9(7)11(13)14-10(8)12/h3,5-6H,2,4H2,1H3 |
Clave InChI |
KNZIYNGMRBGXAR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C(=CC=C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
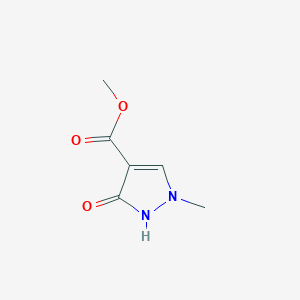
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
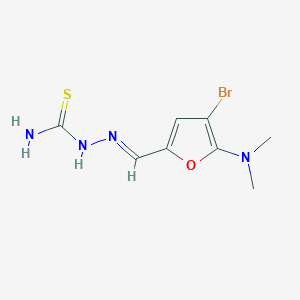
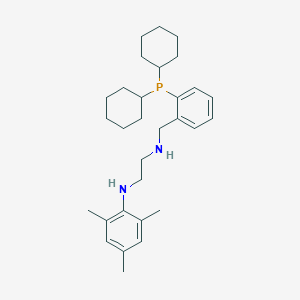
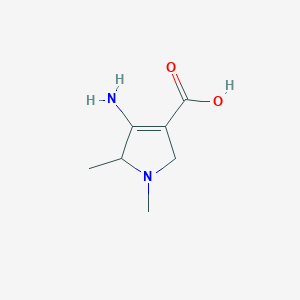
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
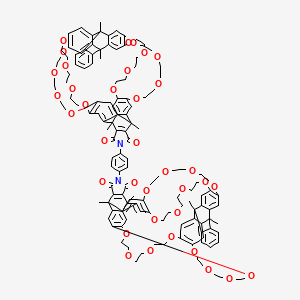
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
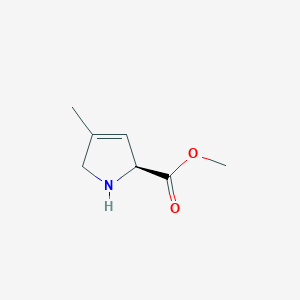
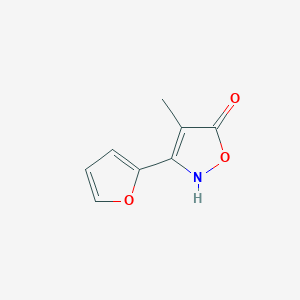
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

